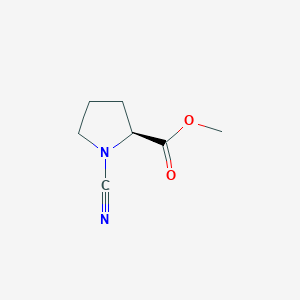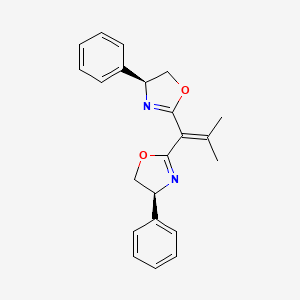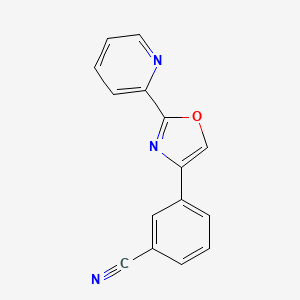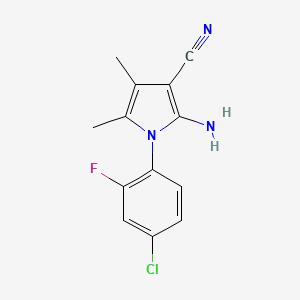
4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of trifluoromethyl and dipropyl groups in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of α,β-unsaturated carbonyl compounds: with amines and trifluoromethylating agents.
Condensation reactions: involving dipropyl ketones and trifluoromethylated amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable reactions with high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one may undergo various chemical reactions, including:
Oxidation: Conversion to oxazole N-oxides using oxidizing agents.
Reduction: Reduction of the oxazole ring to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions at the trifluoromethyl or dipropyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
4,4-Dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of agrochemicals or materials.
Wirkmechanismus
The mechanism of action of 4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interference with metabolic pathways: Affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one
- 4,4-Diethyl-2-(trifluoromethyl)oxazol-5(4H)-one
- 4,4-Dipropyl-2-(methyl)oxazol-5(4H)-one
Eigenschaften
CAS-Nummer |
84047-49-4 |
|---|---|
Molekularformel |
C10H14F3NO2 |
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
4,4-dipropyl-2-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H14F3NO2/c1-3-5-9(6-4-2)8(15)16-7(14-9)10(11,12)13/h3-6H2,1-2H3 |
InChI-Schlüssel |
MDTYYJXTJVZPLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C(=O)OC(=N1)C(F)(F)F)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12878102.png)
![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)
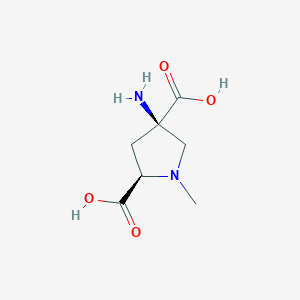

![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
